molecular formula C13H16FNOS2 B2946845 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone CAS No. 1797965-74-2

2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

Cat. No. B2946845
CAS RN: 1797965-74-2
M. Wt: 285.4
InChI Key: FXLKWAJFBDJRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, also known as F-Phenmetrazine, is a chemical compound that belongs to the phenylmorpholine class. It is a synthetic stimulant drug that is chemically related to phenmetrazine, a drug that was previously used as an appetite suppressant. F-Phenmetrazine is a relatively new research chemical that has gained popularity among the scientific community due to its potential as a research tool.

Mechanism of Action

The exact mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanoneine is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. This leads to an increase in the activity of these neurotransmitters, which can result in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanoneine has several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain organs. 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanoneine has also been shown to increase the release of glucose and fatty acids into the bloodstream, which can provide the body with a source of energy.

Advantages and Limitations for Lab Experiments

2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanoneine has several advantages as a research tool. It is a relatively new compound, which means that there is still much to be learned about its effects. It has also been shown to have stimulant effects similar to those of other amphetamine-like drugs, which makes it a useful tool for investigating the mechanisms of action of these drugs. However, 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanoneine also has several limitations as a research tool. It is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds. It is also a relatively new compound, which means that there may be unknown risks associated with its use.

Future Directions

There are several future directions for research on 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanoneine. One possible direction is to investigate its potential as a treatment for disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another possible direction is to investigate its effects on cognitive function, such as memory and learning. Additionally, further research is needed to fully understand the mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanoneine and its potential risks and benefits.

Synthesis Methods

The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanoneine is a complex process that involves several steps. The first step is the synthesis of 4-fluorobenzenethiol, which is then reacted with 3-(methylthio)pyrrolidine to form 4-fluorophenylthio-3-(methylthio)pyrrolidine. This compound is then reacted with ethyl chloroacetate to form 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, the final product.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanoneine has been used in several scientific studies to investigate its potential as a research tool. It has been found to have stimulant effects similar to those of other amphetamine-like drugs, such as cocaine and methamphetamine. 2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanoneine has also been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and attention.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNOS2/c1-17-12-6-7-15(8-12)13(16)9-18-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLKWAJFBDJRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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